molecular formula C19H16N4O B11026713 4-(4-Methoxyphenyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine

4-(4-Methoxyphenyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine

Cat. No.: B11026713
M. Wt: 316.4 g/mol
InChI Key: AGTJGTUJBVCRPG-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine is a heterocyclic compound that features an imidazo[1,5-b]pyridazine core structure. This compound is of significant interest due to its potential pharmacological properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with 2-phenylimidazo[1,5-b]pyridazine-7-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(4-Methoxyphenyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: Shares a similar core structure but differs in the position of nitrogen atoms.

    Imidazo[1,2-a]pyridine: Another related compound with different biological activities.

    Pyridazine: A simpler analog with a six-membered ring containing two nitrogen atoms.

Uniqueness

4-(4-Methoxyphenyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine is unique due to its specific substitution pattern and the presence of both methoxy and phenyl groups

Properties

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine

InChI

InChI=1S/C19H16N4O/c1-24-15-9-7-13(8-10-15)16-11-12-21-23-18(16)17(22-19(23)20)14-5-3-2-4-6-14/h2-12H,1H3,(H2,20,22)

InChI Key

AGTJGTUJBVCRPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=NN3C2=C(N=C3N)C4=CC=CC=C4

Origin of Product

United States

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